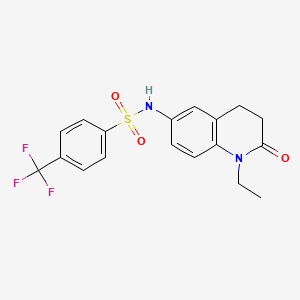![molecular formula C23H23FN6O5 B11200697 5-amino-N-(3-fluorophenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11200697.png)
5-amino-N-(3-fluorophenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-(3-fluorophenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as an amino group, a fluorophenyl group, a trimethoxyphenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(3-fluorophenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxazole ring: This can be achieved by reacting 3,4,5-trimethoxybenzaldehyde with an appropriate amine and an acid catalyst to form the oxazole ring.
Introduction of the triazole ring: The oxazole intermediate is then reacted with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.
Attachment of the fluorophenyl group: The triazole intermediate is then reacted with a fluorophenyl amine under appropriate conditions to introduce the fluorophenyl group.
Final coupling: The final step involves coupling the intermediate with an appropriate carboxylic acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(3-fluorophenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Coupling reactions: The triazole ring can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas with a palladium catalyst.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Coupling reactions: Copper or palladium catalysts are commonly used in coupling reactions involving the triazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can yield halogenated derivatives.
Scientific Research Applications
5-amino-N-(3-fluorophenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-amino-N-(3-fluorophenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-N-(3-chlorophenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
- 5-amino-N-(3-bromophenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of 5-amino-N-(3-fluorophenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, can enhance its binding affinity to certain molecular targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C23H23FN6O5 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
5-amino-N-(3-fluorophenyl)-1-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C23H23FN6O5/c1-12-16(27-23(35-12)13-8-17(32-2)20(34-4)18(9-13)33-3)11-30-21(25)19(28-29-30)22(31)26-15-7-5-6-14(24)10-15/h5-10H,11,25H2,1-4H3,(H,26,31) |
InChI Key |
KMCYYQLEFRAREQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazino](phenyl)methanone](/img/structure/B11200617.png)
![N-Cyclopropyl-1-(6-{[(4-ethoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide](/img/structure/B11200621.png)
![N-Benzyl-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B11200624.png)
![N-cyclopentyl-3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11200632.png)

![2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11200646.png)
![3-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzamide](/img/structure/B11200654.png)

![5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B11200663.png)
![N-(2-((1H-benzo[d]imidazol-2-yl)amino)-2-oxoethyl)-4-(trifluoromethyl)benzamide](/img/structure/B11200665.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11200682.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11200701.png)

![3-(4-methoxyphenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B11200724.png)
